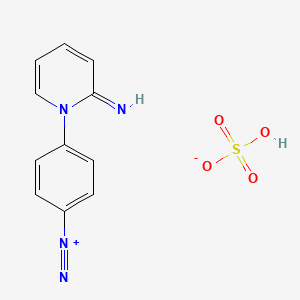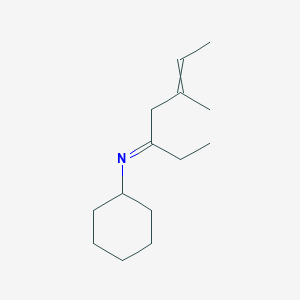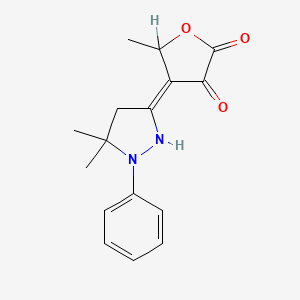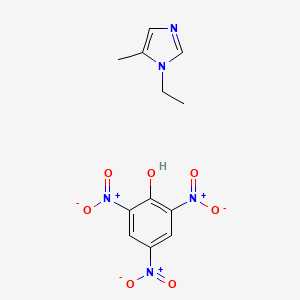
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- can be achieved through a one-pot pseudo-four-component reaction. This involves the condensation of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . The reaction proceeds efficiently without the need for a catalyst, making it a straightforward and high-yielding method. The use of n-hexane as a solvent is advantageous due to its non-toxic nature and cost-effectiveness .
Industrial Production Methods
For industrial-scale production, the synthesis route can be scaled up by optimizing the reaction conditions to ensure consistent yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives, which can further be utilized in the synthesis of more complex molecules.
科学的研究の応用
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar structural features but different biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use as a building block in the synthesis of antidiabetic drugs.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: Exhibits antitumor activity.
Uniqueness
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its amino and phenyl groups contribute to its versatility in chemical reactions and potential pharmacological applications.
特性
CAS番号 |
61049-84-1 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
4-amino-3-ethyl-2-phenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C12H14N2O/c1-2-9-10(13)12(15)14-11(9)8-6-4-3-5-7-8/h3-7,11H,2,13H2,1H3,(H,14,15) |
InChIキー |
JYWQJTDMFVKWTR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)NC1C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)


![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)

